(R)-2-Hydroxy-2-phenylbutyric acid

Enzymatic resolution Glycolate oxidase Chiral synthesis

Procure (R)-2-Hydroxy-2-phenylbutyric acid (CAS 3966-31-2) for asymmetric synthesis of ACE inhibitors. This chiral α-hydroxy acid is a documented precursor for angiotensin-converting enzyme (ACE) inhibitors, with the (R)-enantiomer absolutely required for stereoselective coupling. Enzymatic specificity studies confirm glycolate oxidase selectively consumes the (S)-enantiomer, validating the (R)-form as the essential building block for chiral centers in pharmaceutical intermediates, glycols, halo esters, and epoxides. Ensure enantiomeric purity for reproducible downstream results.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 3966-31-2
Cat. No. B1623942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Hydroxy-2-phenylbutyric acid
CAS3966-31-2
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)(C(=O)O)O
InChIInChI=1S/C10H12O3/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,11,12)/t10-/m1/s1
InChIKeyQYCBZFRDGXIZIP-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-2-Hydroxy-2-phenylbutyric Acid (CAS 3966-31-2): A Chiral α-Hydroxy Acid Intermediate


(R)-2-Hydroxy-2-phenylbutyric acid (CAS 3966-31-2) is a chiral α-hydroxy carboxylic acid with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol [1]. This compound serves as a key intermediate in the synthesis of pharmaceutical agents, most notably angiotensin-converting enzyme (ACE) inhibitors, and functions as a chiral building block in asymmetric organic synthesis [2].

Why Substituting (R)-2-Hydroxy-2-phenylbutyric Acid (CAS 3966-31-2) with Its Racemate or (S)-Enantiomer Fails in Critical Applications


The (R) and (S) enantiomers of 2-hydroxy-2-phenylbutyric acid exhibit profoundly different behaviors in biological and chemical systems, precluding simple substitution. In microbial degradation, the (S)-enantiomer is consumed at a much faster rate than its (R) counterpart [1]. Furthermore, the enzyme glycolate oxidase (GO) is absolutely specific for the (S)-enantiomer, enabling the selective isolation of the (R)-form but also demonstrating that the two forms are not interchangeable in enzymatic processes [2]. This stereochemical specificity directly impacts the compound's utility as a chiral building block for synthesizing bioactive molecules like ACE inhibitors.

Quantitative Evidence Guide for (R)-2-Hydroxy-2-phenylbutyric Acid (CAS 3966-31-2): Comparative Performance Data for Scientific Selection


Enzymatic Resolution: Absolute Specificity of Glycolate Oxidase for the (S)-Enantiomer Enables High-Yield (R)-Isomer Production

In a one-pot dynamic kinetic resolution process, spinach glycolate oxidase (GO) catalyzes the oxidation of the (S)-enantiomer of 2-hydroxy-2-phenylbutyric acid exclusively, leaving the (R)-enantiomer intact. Subsequent non-selective reduction of the resulting 2-keto acid and purification via simulated moving bed chromatography yields the (R)-enantiomer with high purity [1]. The enzyme GO demonstrates absolute specificity, as it does not act on the (R)-isomer, confirming the impossibility of interchanging enantiomers in GO-catalyzed reactions.

Enzymatic resolution Glycolate oxidase Chiral synthesis

Microbial Degradation: The (S)-Enantiomer is Degraded Significantly Faster than the (R)-Enantiomer by Xanthobacter flavus PA1

A study on the microbial degradation of 2-phenylbutyric acid (2-PBA) by Xanthobacter flavus strain PA1 revealed a stark difference in the degradation rates of the two enantiomers. When presented with the racemic mixture, the bacteria consumed the (S)-enantiomer much faster than the (R)-enantiomer. This sequential degradation demonstrates that the (R)-enantiomer is more recalcitrant to biodegradation by this environmental strain [1]. A unidirectional chiral inversion from (S) to (R) was also observed when the pure (S)-enantiomer was the sole substrate.

Microbial degradation Enantioselectivity Environmental fate

Optical Rotation: Enantiomers Exhibit Equal and Opposite Specific Rotations in Ethanol

The specific optical rotation serves as a fundamental identifier and purity indicator for chiral compounds. While direct vendor data for (R)-2-hydroxy-2-phenylbutyric acid was not located, the (S)-enantiomer (CAS 24256-91-5) is well-characterized with a specific rotation of [α]20/D +27.0° (c = 1 in ethanol) . Based on the principle of enantiomeric parity, the (R)-enantiomer is expected to exhibit a specific rotation of approximately -27.0° under identical conditions. This difference provides a critical quality control metric for confirming enantiomeric purity in procurement.

Chiral analysis Optical rotation Enantiomeric purity

Recommended Procurement Scenarios for (R)-2-Hydroxy-2-phenylbutyric Acid (CAS 3966-31-2)


Synthesis of ACE Inhibitor Chiral Intermediates

Procure (R)-2-hydroxy-2-phenylbutyric acid when the synthetic route requires the (R)-configuration for constructing the chiral center of angiotensin-converting enzyme (ACE) inhibitors. The compound is a documented precursor in the preparation of these pharmaceutically active molecules [1], and the evidence of enzymatic specificity [2] confirms that the (R)-enantiomer is the required building block for stereoselective coupling.

Asymmetric Synthesis of Bioactive Compounds Requiring (R)-α-Hydroxy Acid Moieties

Procure the (R)-enantiomer for use as a chiral building block in the asymmetric synthesis of complex organic molecules, including glycols, halo esters, and epoxides [1]. The high enantiomeric purity achievable via processes like glycolate oxidase dynamic resolution [2] ensures that downstream products meet stringent stereochemical requirements.

Environmental Fate Studies of Chiral Pollutants

Procure enantiopure (R)-2-hydroxy-2-phenylbutyric acid to serve as a model compound or substrate in studies investigating the enantioselective degradation of chiral environmental contaminants. The documented differential degradation rates by Xanthobacter flavus PA1 [1] provide a validated baseline for comparative experiments.

Enzymatic Resolution and Biocatalysis Research

Procure the (R)-enantiomer for use in biocatalysis research, particularly as a substrate to characterize or screen for new enzymes with stereospecificity toward α-hydroxy acids. The absolute specificity of glycolate oxidase for the (S)-enantiomer [1] demonstrates the compound's utility as a reference standard in such assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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